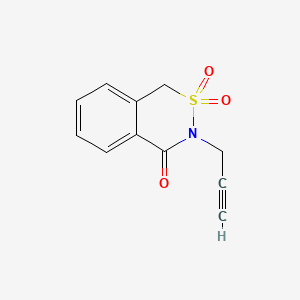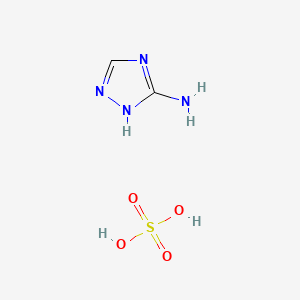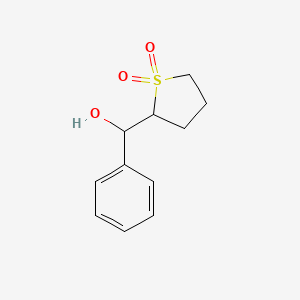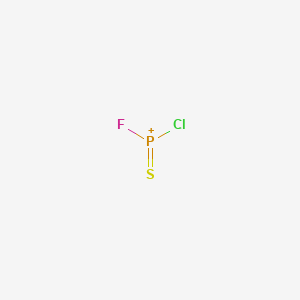![molecular formula C29H30ClN3O2 B14692219 (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride CAS No. 32467-99-5](/img/structure/B14692219.png)
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a bicyclic structure with a phenyl group and a diazenylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic core. This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the phenyl and diazenylphenyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the diazenyl group to an amine.
Substitution: This reaction can replace one functional group with another, allowing for further modifications.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a ketone or carboxylic acid, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: As a probe for investigating biological pathways and interactions.
Medicine: As a potential therapeutic agent, particularly in the treatment of neurological disorders due to its bicyclic structure.
Industry: As a precursor for the synthesis of other complex molecules with industrial applications.
Wirkmechanismus
The mechanism of action of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to bind to receptors or enzymes, modulating their activity. The phenyl and diazenylphenyl groups can participate in π-π interactions, enhancing the compound’s binding affinity. The exact pathways involved would depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrobromide
Uniqueness
The hydrochloride salt form of the compound enhances its solubility and stability, making it more suitable for certain applications compared to its free base or other salt forms. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activity, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
32467-99-5 |
|---|---|
Molekularformel |
C29H30ClN3O2 |
Molekulargewicht |
488.0 g/mol |
IUPAC-Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C29H29N3O2.ClH/c1-32-25-15-16-26(32)20-27(19-25)34-29(33)28(17-21-9-4-2-5-10-21)22-11-8-14-24(18-22)31-30-23-12-6-3-7-13-23;/h2-14,17-18,25-27H,15-16,19-20H2,1H3;1H/b28-17-,31-30?; |
InChI-Schlüssel |
BJRXBOZHHCCUGA-RJZSDCQKSA-N |
Isomerische SMILES |
CN1C2CCC1CC(C2)OC(=O)/C(=C\C3=CC=CC=C3)/C4=CC(=CC=C4)N=NC5=CC=CC=C5.Cl |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)C(=CC3=CC=CC=C3)C4=CC(=CC=C4)N=NC5=CC=CC=C5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



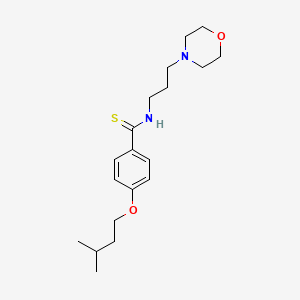

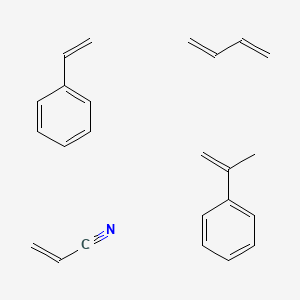
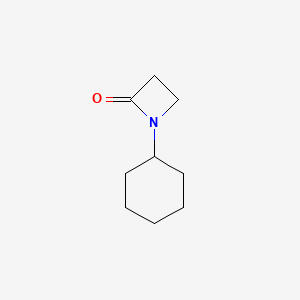


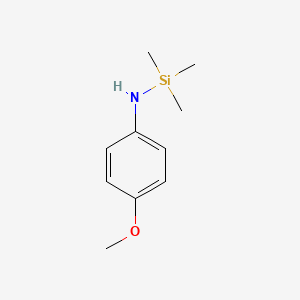

![9-Thiabicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14692190.png)
